4-fluoro-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]aniline
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Overview
Description
4-fluoro-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]aniline is an organic compound that features a fluorinated phenyl group and a benzoimidazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]aniline typically involves the following steps:
Formation of the Benzoimidazole Core: This can be achieved by condensing o-phenylenediamine with formic acid or its derivatives under acidic conditions.
Introduction of the Methyl Group: The benzoimidazole core can be methylated using methyl iodide in the presence of a base such as potassium carbonate.
Attachment of the Fluorophenyl Group: The final step involves the nucleophilic substitution reaction where the benzoimidazole derivative reacts with 4-fluorobenzyl chloride in the presence of a base like sodium hydride.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control would be essential to maintain the reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzoimidazole moiety.
Reduction: Reduction reactions can target the nitro groups if present in derivatives of the compound.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, especially at positions ortho and para to the fluorine atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are typically used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst (e.g., aluminum chloride) are used for halogenation reactions.
Major Products
Oxidation: Products may include benzoquinones or other oxidized derivatives.
Reduction: Amines or hydroxylamines can be formed.
Substitution: Halogenated derivatives of the original compound.
Scientific Research Applications
Chemistry
The compound is used as an intermediate in the synthesis of more complex molecules, particularly in the development of new materials with specific electronic properties.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions due to its unique structural features.
Medicine
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism by which 4-fluoro-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]aniline exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, while the benzoimidazole moiety can participate in hydrogen bonding and π-π interactions.
Comparison with Similar Compounds
Similar Compounds
- 4-Fluorophenylacetic acid
- 4-Fluorophenylhydrazine
- 4-Fluorophenylacetylene
Uniqueness
What sets 4-fluoro-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]aniline apart from similar compounds is its combined structural features, which offer a unique balance of hydrophobic and hydrophilic interactions. This makes it particularly versatile in binding to a wide range of molecular targets.
Properties
Molecular Formula |
C15H14FN3 |
---|---|
Molecular Weight |
255.29g/mol |
IUPAC Name |
4-fluoro-N-[(1-methylbenzimidazol-2-yl)methyl]aniline |
InChI |
InChI=1S/C15H14FN3/c1-19-14-5-3-2-4-13(14)18-15(19)10-17-12-8-6-11(16)7-9-12/h2-9,17H,10H2,1H3 |
InChI Key |
MWMHJOBJEKQQIB-UHFFFAOYSA-N |
SMILES |
CN1C2=CC=CC=C2N=C1CNC3=CC=C(C=C3)F |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1CNC3=CC=C(C=C3)F |
solubility |
38.3 [ug/mL] |
Origin of Product |
United States |
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